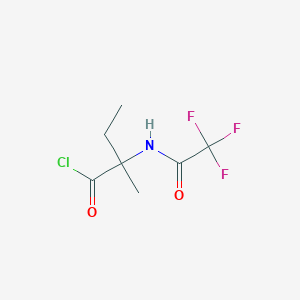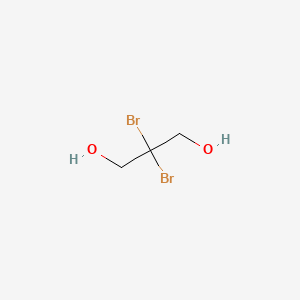
2,2-Dibromo-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1,3-propanediol typically involves the bromination of neopentyl glycol. The reaction is carried out in the presence of bromine and a suitable solvent such as carbon tetrachloride or dichloroethane. The reaction conditions include maintaining a controlled temperature and ensuring the complete bromination of the starting material .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-1,3-propanediol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions include various brominated and hydroxylated derivatives, which have applications in different fields .
Scientific Research Applications
2,2-Dibromo-1,3-propanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1,3-propanediol involves its interaction with biological molecules. It has been shown to cause mutations in certain bacterial strains in the presence of metabolic activation, indicating its potential genotoxic effects . The compound can bind to DNA, leading to oxidative damage and other cellular effects .
Comparison with Similar Compounds
- 1,3-Dibromo-2,2-bis(hydroxymethyl)propane
- Dibromoneopentyl glycol
- Pentaerythritol dibromide
- Pentaerythritol dibromohydrin
Comparison: 2,2-Dibromo-1,3-propanediol is unique due to its specific bromination pattern and its applications as a flame retardant. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various industrial and research applications .
Properties
CAS No. |
62787-09-1 |
|---|---|
Molecular Formula |
C3H6Br2O2 |
Molecular Weight |
233.89 g/mol |
IUPAC Name |
2,2-dibromopropane-1,3-diol |
InChI |
InChI=1S/C3H6Br2O2/c4-3(5,1-6)2-7/h6-7H,1-2H2 |
InChI Key |
QHRLILANWUCKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


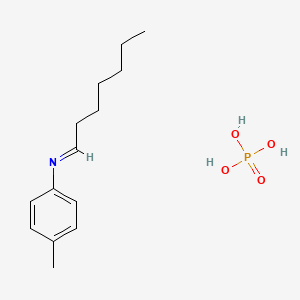

![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)


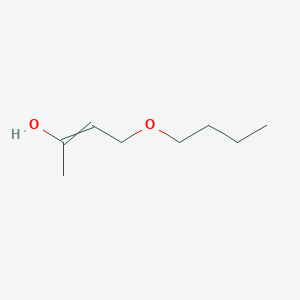
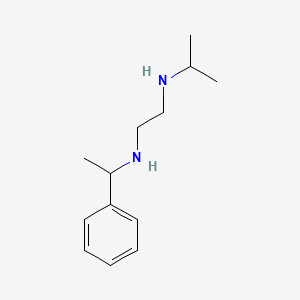
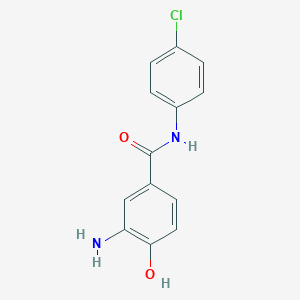
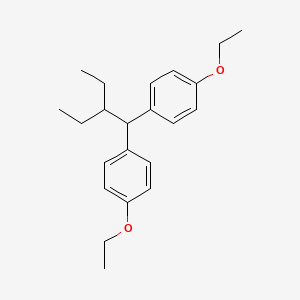


![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)
